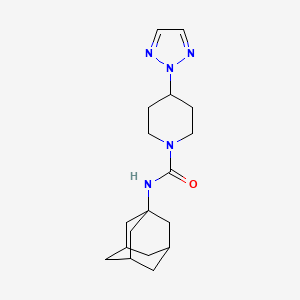

N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring three key structural motifs:

- Adamantane: A rigid, lipophilic cage structure known to enhance metabolic stability and bioavailability in drug design.

- Piperidine: A six-membered nitrogen-containing ring that provides conformational flexibility, enabling interactions with biological targets.

- 2H-1,2,3-Triazol-2-yl: A triazole regioisomer that participates in hydrogen bonding and dipole interactions, commonly utilized in medicinal chemistry for its pharmacophoric properties.

The carboxamide linker (-CONH-) bridges the adamantane and piperidine moieties, while the triazole is positioned at the 4th carbon of the piperidine ring.

Properties

IUPAC Name |

N-(1-adamantyl)-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O/c24-17(22-5-1-16(2-6-22)23-19-3-4-20-23)21-18-10-13-7-14(11-18)9-15(8-13)12-18/h3-4,13-16H,1-2,5-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAGZXVOZXPEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a piperidine ring substituted with a triazole group. The presence of these functional groups contributes to its biological activity, particularly in antiviral and anticancer applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide. For example, derivatives of adamantane with triazole functionalities have shown promising results against influenza viruses. In particular:

- Inhibition of Influenza Virus : Compounds derived from adamantane exhibited IC50 values ranging from 0.5 to 2.5 µM against the influenza virus A/California/07/2009 (H1N1) strain, indicating potent antiviral activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research into similar piperidine derivatives has revealed significant cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : Piperidine derivatives have been evaluated for their antiproliferative effects using MTT assays. For instance, certain triazole-containing piperidines demonstrated IC50 values below 10 µM against human cancer cell lines .

The biological activity of N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can be attributed to several mechanisms:

- Inhibition of Viral Replication : The triazole ring may interact with viral proteins, inhibiting their function and thereby preventing viral replication.

- Induction of Apoptosis in Cancer Cells : Similar compounds have shown the ability to induce apoptosis via mitochondrial pathways, which is crucial for their anticancer efficacy .

Study 1: Antiviral Efficacy

A study conducted by Zarubaev et al. synthesized various azolo-adamantanes and evaluated their antiviral activity against rimantadine-resistant strains of influenza virus. The results indicated that certain derivatives exhibited enhanced antiviral potency while maintaining lower cytotoxicity compared to traditional antiviral agents .

Study 2: Anticancer Potential

In another investigation focused on piperidine derivatives, compounds were screened for their cytotoxic effects on different cancer cell lines. The presence of electron-withdrawing groups significantly enhanced the anticancer activity, demonstrating a clear structure-activity relationship (SAR) .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The structural and functional distinctions between N-(adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide and related adamantane-triazole derivatives are critical for understanding their pharmacological profiles. Below is a detailed comparison based on synthetic routes, structural features, and spectral data.

Key Observations :

Triazole Regioisomerism: The target compound’s 1,2,3-triazole differs from the 1,2,4-triazole in analogs .

Linker Group : The carboxamide in the target compound vs. thiocarbamoyl in analogs affects solubility and metabolic stability. Carboxamides generally exhibit stronger hydrogen-bonding capacity.

Substituents : The mercapto (-SH) and arylidene groups in analogs introduce reactivity (e.g., metal chelation) or steric bulk absent in the target compound.

Spectral Data Comparison

Analysis :

- The target compound’s 1,2,3-triazolyl protons are expected at higher δ values (~7.60–8.20) compared to the 1,2,4-triazole derivatives, which show distinct SH (δ 12.30) or arylidene (δ 8.40) signals .

- The thiocarbamoyl group in analogs introduces a C=S carbon signal at ~180 ppm, absent in the carboxamide-containing target.

Pharmacological Implications

- Target Compound : The unsubstituted 1,2,3-triazole and carboxamide may favor interactions with polar enzyme active sites (e.g., proteases or kinases).

- Analog 15a-g : Arylidene hydrazides may enhance π-π stacking with aromatic residues in target proteins, improving affinity.

Preparation Methods

Adamantane Functionalization

Adamantane derivatives are synthesized via electrophilic substitution or condensation reactions. In N-(adamantan-1-yl)piperidine-1-carbothioimidates , adamantan-1-yl isothiocyanate serves as a key intermediate, reacting with piperidine in ethanol to form carbothioamides. This method, adapted for carboxamide synthesis, involves substituting the thiourea group with a carbonyl functionality. For instance, N-(adamantan-1-yl)piperidine-1-carboxamide derivatives are achievable by replacing isothiocyanate with acyl chlorides or activated esters.

Piperidine Ring Modification

The 4-(2H-1,2,3-triazol-2-yl)piperidine core is synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry). β-Carbonyl phosphonates react with azides under mild conditions to yield triazoles. For example, β-ketophosphonates and aryl azides form 1,2,3-triazoles in yields up to 99% using cesium carbonate as a base. This method avoids harsh conditions, preserving the piperidine ring’s integrity.

| Reaction Component | Role | Conditions | Yield (%) |

|---|---|---|---|

| β-Ketophosphonate | Dipolarophile precursor | Cs₂CO₃, RT to 60°C | 77–99 |

| Aryl azide | 1,3-Dipole source | Solvent: DMF or THF | – |

| Piperidine derivative | Backbone for triazole coupling | – | – |

Convergent Synthesis of the Target Compound

Stepwise Assembly

- Triazole Introduction : 4-Azidopiperidine reacts with acetylene derivatives via Cu(I)-catalyzed cycloaddition to form 4-(1,2,3-triazol-2-yl)piperidine. Alternatively, β-ketophosphonates and azides yield triazoles directly on the piperidine ring.

- Adamantane Coupling : The piperidine amine reacts with adamantan-1-yl carbonyl chloride in dimethylformamide (DMF) with potassium carbonate, forming the carboxamide bond.

Representative Reaction Pathway :

- Synthesis of 4-(2H-1,2,3-triazol-2-yl)piperidine:

$$ \text{4-Azidopiperidine} + \text{Acetylene} \xrightarrow{\text{Cu(I)}} \text{4-(Triazol-2-yl)piperidine} $$ - Carboxamide Formation:

$$ \text{4-(Triazol-2-yl)piperidine} + \text{Adamantan-1-yl carbonyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} $$

Optimization Challenges

- Steric Hindrance : The adamantane group’s bulkiness necessitates prolonged reaction times (6–24 hours) and elevated temperatures (60–80°C).

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility but may require anhydrous conditions to prevent hydrolysis.

- Yield Maximization : Stepwise purification (column chromatography, recrystallization) improves purity (>95%) but reduces overall yield (50–70%).

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H/¹³C NMR : Adamantane protons appear as singlets (δ 1.6–2.1 ppm), while triazole protons resonate at δ 7.5–8.0 ppm. Piperidine carbons are identified at δ 40–60 ppm.

- X-ray Crystallography : Orthorhombic (Pca2₁) or monoclinic (P2₁/c) crystal systems confirm molecular geometry. For example, N-(adamantan-1-yl)piperidine-1-carbothioimidates exhibit torsion angles of 74.28° (syn-clinal) or −175.14° (anti-periplanar).

| Parameter | Compound 1 (Orthorhombic) | Compound 2 (Monoclinic) |

|---|---|---|

| Space group | Pca2₁ | P2₁/c |

| Unit cell volume (ų) | 2173.40 | 2136.88 |

| Density (g/cm³) | 1.264 | 1.391 |

| R-factor | R₁ = 0.0293 | R₁ = 0.0267 |

Computational Validation

Density functional theory (DFT) calculations align with experimental data, showing folded conformations (3.6–3.9 kcal/mol stabilization) over extended forms.

Industrial-Scale Considerations

Patent-Based Methodologies

The patent US9790182B2 details piperidine-4-carbothioamide synthesis via 4-cyanopiperidine and hydrogen sulfide in n-butanol (90% yield). While focused on thioamides, this method’s solvent selection (n-butanol, ethanol) and sealed-reactor design are transferable to carboxamide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.